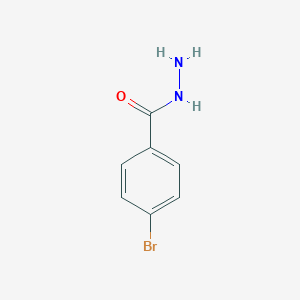

4-Bromobenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60114. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMBYKIIMYFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208062 | |

| Record name | Benzoic acid, p-bromo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5933-32-4 | |

| Record name | 4-Bromobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-bromo-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5933-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-bromo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB65YY5L9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromobenzohydrazide

Foreword: The Utility of a Well-Characterized Molecule

In the landscape of modern chemical and pharmaceutical research, the success of a project often hinges on a deep, fundamental understanding of the starting materials. 4-Bromobenzohydrazide is a deceptively simple molecule, yet it serves as a critical cornerstone in the synthesis of a wide array of compounds with significant biological and material science applications. Its true value is unlocked only when its physicochemical properties are thoroughly characterized. This guide is designed to provide an in-depth, practical, and scientifically grounded exploration of this compound, moving beyond a simple data sheet to explain the causality behind its behavior and the methodologies used to measure its properties. The protocols and data presented herein are synthesized from established literature and best practices, intended to empower researchers to utilize this versatile compound with precision and confidence.

Molecular Identity and Structural Framework

This compound (CAS No. 5933-32-4) is an aromatic hydrazide derivative. Its structure is characterized by a benzene ring substituted with a bromine atom at the para position (C4) and a hydrazide group (-CONHNH₂) at the C1 position. This arrangement of a halogen substituent and a reactive hydrazide moiety makes it a valuable intermediate in organic synthesis.

The bromine atom acts as a moderate deactivating group on the aromatic ring via induction but also directs incoming electrophiles to the ortho and para positions. More importantly, the hydrazide group is a potent nucleophile and a key functional handle for constructing larger, more complex molecules. It is frequently employed in the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, which are known scaffolds in medicinal chemistry.[1]

Core Molecular Identifiers

A consistent and accurate identification of a chemical entity is paramount for reproducibility in research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 5933-32-4 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O | [2][3] |

| Molecular Weight | 215.05 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| InChI | 1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | [3][4] |

| InChIKey | UYIMBYKIIMYFPS-UHFFFAOYSA-N | [3][4] |

| SMILES | NNC(=O)c1ccc(Br)cc1 | [2][3] |

Crystal and Molecular Structure

X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/a.[6][7] The crystal structure is stabilized by a network of intermolecular hydrogen bonds of the N-H···O and N-H···N types, which significantly influences its melting point and solubility characteristics.[6][7]

-

Crystal System: Monoclinic

-

Space Group: P2₁/a

-

Unit Cell Dimensions: a = 12.287(2) Å, b = 3.8287(5) Å, c = 16.0936(19) Å, β = 97.409°[6][7]

Caption: 2D Molecular Structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

For the laboratory scientist, a rapid summary of key physical properties is essential for experimental design. The following table consolidates the most critical physicochemical data for this compound.

| Property | Value | Unit | Source(s) |

| Appearance | Light beige powder | - | [8][9] |

| Melting Point | 165 - 169 | °C | [8] |

| Boiling Point (Predicted) | 353.2 | °C | [8] |

| Water Solubility | Slightly soluble | - | [8][9] |

| Methanol Solubility | Soluble in hot methanol | - | [8][9] |

| pKa (Predicted) | 12.09 ± 0.10 | - | [8][9] |

| LogP (Predicted) | 1.053 - 1.28 | - | [2][3] |

Experimental Determination of Key Properties

This section provides not just the data, but the scientific rationale and methodology behind the determination of these critical parameters. Understanding the "how" and "why" is crucial for troubleshooting and adapting procedures for novel derivatives.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental indicator of purity and is dictated by the strength of the crystal lattice. For this compound, the relatively high melting point of 165-169 °C is consistent with its planar aromatic structure and the extensive intermolecular hydrogen bonding observed in its crystal form.[8]

DSC is a superior method to traditional melting point apparatus as it provides quantitative data on thermal transitions.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition. The peak temperature can also be reported.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is solely due to melting.

-

Controlled Ramp Rate: A slow, controlled heating rate ensures thermal equilibrium throughout the sample, leading to a sharp, well-defined melting endotherm and an accurate onset temperature.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis (reaction medium selection) and in drug development (formulation). It is described as slightly soluble in water and soluble in hot methanol.[8][9] This is expected, as the polar hydrazide group can hydrogen bond with protic solvents, but the nonpolar bromophenyl ring limits its overall aqueous solubility.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To 1 mL of each solvent in a separate vial, add approximately 5-10 mg of this compound.

-

Observation: Vortex each vial for 30 seconds. Observe for dissolution. If not fully dissolved, gently heat the protic solvents (e.g., water, methanol) to observe solubility at elevated temperatures.

-

Classification: Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Causality behind Experimental Choices:

-

Solvent Spectrum: Testing across a polarity range provides a comprehensive profile, guiding choices for reaction conditions, extraction, and purification (e.g., recrystallization).

-

Heating Step: For compounds like this with strong crystal lattice energy, heating can provide the necessary energy to overcome intermolecular forces and facilitate dissolution, which is particularly useful for finding a suitable recrystallization solvent.

Acidity and Basicity: pKa

The predicted pKa of ~12.09 suggests that the N-H protons of the hydrazide group are weakly acidic.[8][9] The terminal -NH₂ group also has a basic character. Understanding the pKa is vital for predicting the compound's charge state at a given pH, which influences its solubility, reactivity, and biological interactions.

Caption: Protonation equilibrium of the terminal amine group.

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent system (e.g., a water/methanol co-solvent to ensure solubility).

-

Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve.

Spectroscopic Fingerprint for Structural Verification

Spectroscopic data provides an unambiguous confirmation of the molecular structure. It is the primary method for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum is characterized by two doublets in the aromatic region, corresponding to the protons on the para-substituted benzene ring.[6]

-

¹H NMR (500 MHz, CD₃OD): δ 7.7 (d, 2H), 7.6 (d, 2H)[6]

-

The two signals arise from the AA'BB' spin system of the 1,4-disubstituted ring. The protons ortho to the carbonyl group (H-2/H-6) and the protons ortho to the bromine (H-3/H-5) are chemically distinct. The signals for the hydrazide N-H protons are often broad and may exchange with solvent.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

Key IR Absorptions (cm⁻¹):

-

~3300-3200: N-H stretching (from the -NHNH₂ group)

-

~3050: Aromatic C-H stretching

-

~1640: C=O stretching (Amide I band)

-

~1590: N-H bending (Amide II band)

-

~1100-1000: C-Br stretching

-

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the this compound powder onto the crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Causality behind Experimental Choices:

-

ATR vs. KBr Pellet: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation compared to the traditional method of grinding the sample with KBr and pressing a pellet. This makes it ideal for routine quality control.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about fragmentation patterns. A key feature for this compound is the characteristic isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity.[6]

-

Expected Molecular Ion (M⁺): m/z 214 and 216[6]

-

Key Fragments: m/z 183/185 (loss of -NHNH₂) and m/z 155 (loss of -Br) are commonly observed.[4][6]

Reactivity, Stability, and Safe Handling

Chemical Stability and Incompatibilities

This compound is chemically stable under standard ambient conditions (room temperature). However, it should be stored in a dark place under an inert atmosphere to prevent potential degradation over time.[8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

-

Hazardous Decomposition: Under fire conditions, it may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[10]

Synthetic Utility

The primary utility of this compound lies in its reactivity. The hydrazide moiety is a versatile functional group for building more complex molecules.

Caption: Key reaction pathways for this compound.

It is frequently used as a precursor for:

-

N-Acylhydrazones: Through condensation reactions with various aldehydes and ketones.[11]

-

1,3,4-Oxadiazoles: Via cyclization reactions, often with reagents like DMF acting as a carbon source.[1] These heterocycles are prevalent in pharmacologically active compounds.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved N95 dust mask or higher.

-

-

Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

Conclusion

This compound is more than a simple chemical intermediate; it is a well-defined molecular tool. Its distinct physicochemical properties—a stable, high-melting crystalline solid with moderate solubility and versatile reactivity centered on the hydrazide group—make it an invaluable building block in medicinal chemistry and materials science. A thorough understanding of its thermal behavior, spectroscopic signature, solubility, and reactivity profile, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the laboratory. The provided protocols and data serve as a validated starting point for its safe and effective application.

References

-

Maqsood, Z. T., et al. (n.d.). Crystal Structure of this compound. J-Stage. [Link]

-

ChemBK. (2024). 4-BROMO-BENZOIC ACID HYDRAZIDE. [Link]

-

Semantic Scholar. (n.d.). Crystal Structure of this compound. [Link]

-

Stenutz. (n.d.). 4-bromobenzhydrazide. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). 4-Bromobenzoic acid hydrazide (CAS 5933-32-4). [Link]

-

Cheméo. (n.d.). 4-Bromobenzoic acid hydrazide Data Sheet. [Link]

-

NIST. (n.d.). 4-Bromobenzoic acid hydrazide. NIST Chemistry WebBook. [Link]

-

PubMed Central (PMC). (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. National Institutes of Health. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-bromobenzhydrazide [stenutz.eu]

- 3. chemeo.com [chemeo.com]

- 4. This compound | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromobenzoic acid hydrazide (CAS 5933-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Crystal Structure of this compound | Semantic Scholar [semanticscholar.org]

- 8. chembk.com [chembk.com]

- 9. 4-BROMOBENZHYDRAZIDE | 5933-32-4 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromobenzohydrazide: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides an in-depth exploration of 4-Bromobenzohydrazide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document will delve into its fundamental properties, synthesis methodologies, comprehensive characterization, and its pivotal role as a scaffold in the synthesis of bioactive heterocyclic compounds.

Core Compound Identification and Properties

Chemical Identity:

-

Compound Name: this compound

-

Synonyms: p-Bromobenzhydrazide, 4-Bromobenzoic acid hydrazide, 4-Bromobenzoylhydrazine[1][2][3]

Physicochemical Properties:

| Property | Value | Source(s) |

| Melting Point | 167-169 °C | [4] |

| Appearance | Light beige powder | [4] |

| Solubility | Soluble in hot methanol, slightly soluble in water. | [4][5] |

| pKa | 12.09 ± 0.10 (Predicted) | [4] |

Molecular Structure:

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the para position (position 4) and a hydrazide functional group. The hydrazide group (-CONHNH₂) is a key feature that imparts its reactivity and utility as a synthetic building block.

Caption: Molecular Structure of this compound

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a 4-bromobenzoic acid derivative with hydrazine hydrate. Two primary routes are detailed below, offering flexibility based on the available starting materials and desired scale.

From 4-Bromobenzoic Acid

This method involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by hydrazine.

Reaction Scheme:

Caption: Synthesis of this compound from 4-Bromobenzoic Acid.

Experimental Protocol:

-

Activation: In a 250 mL three-necked flask, dissolve 10.0 g (49.75 mmol) of p-bromobenzoic acid in 100 mL of tetrahydrofuran.[4]

-

Add 10.45 g (64.68 mmol) of N,N'-carbonyldiimidazole to the solution.[4] The use of a coupling agent like CDI is crucial as it converts the carboxylic acid into a more reactive acyl-imidazole intermediate, which is readily attacked by the nucleophilic hydrazine.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC) with a developing agent of petroleum ether:ethyl acetate (1:1).[4]

-

Hydrazinolysis: Once the activation is complete, slowly add 4.93 g (78.77 mmol) of 80% hydrazine hydrate dropwise to the reaction mixture.[4]

-

Stir the reaction mixture for approximately 6 hours, continuing to monitor by TLC.[4]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the majority of the organic solvent.

-

Add approximately 30 mL of water to the residue and stir at room temperature to precipitate the product.

-

Collect the white, flaky solid by vacuum filtration and wash with water.[4]

-

Recrystallize the crude product from 15 mL of anhydrous ethanol to yield pure this compound (yield: 85%).[4]

From Methyl 4-Bromobenzoate

An alternative and often more direct route involves the hydrazinolysis of the corresponding ester, methyl 4-bromobenzoate.

Reaction Scheme:

Caption: Synthesis of this compound from Methyl 4-Bromobenzoate.

Experimental Protocol:

-

Reaction Setup: In a suitable flask, dissolve methyl 4-bromobenzoate in methanol. The ester can be synthesized from 4-bromobenzoic acid by refluxing with methanol and a catalytic amount of sulfuric acid.[6][7]

-

Hydrazinolysis: Add an excess of hydrazine hydrate to the methanolic solution of the ester.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the solid product.

-

Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Spectroscopic Data:

| Technique | Key Features and Observations | Source(s) |

| ¹³C NMR | Spectral data is available for this compound. | [2][8] |

| ¹H NMR | The spectrum would show characteristic signals for the aromatic protons and the protons of the hydrazide group (-NHNH₂). | [9] |

| FTIR | The spectrum exhibits characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, and the C-Br stretching. | [2][10] |

| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for bromine, with major peaks at m/z 183 and 185, and 155. | [2][11] |

Applications in Drug Development: A Gateway to Bioactive Heterocycles

This compound is a valuable precursor in medicinal chemistry, primarily for the synthesis of 1,3,4-oxadiazole derivatives.[4][12] These five-membered heterocyclic compounds are known to exhibit a wide range of biological activities.[13][14][15]

Synthesis of 1,3,4-Oxadiazoles

The hydrazide moiety of this compound is readily cyclized to form the 1,3,4-oxadiazole ring. This transformation can be achieved through various synthetic strategies, often involving reaction with a one-carbon donor.

General Reaction Scheme:

Caption: General scheme for the synthesis of 1,3,4-oxadiazoles from this compound.

Experimental Example: One-pot synthesis of 2-(4-bromophenyl)-1,3,4-oxadiazole

-

In a 25 mL test tube, combine 0.2 mmol of this compound, 0.05 mmol of cuprous iodide, and 0.2 mmol of potassium persulfate.[4]

-

Add N,N-dimethylformamide (DMF) as both the solvent and the carbon source.[4]

-

Stir the reaction mixture at 120 °C and monitor its completion by TLC.[4]

-

After the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture and extract the product.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to obtain the target 2-(4-bromophenyl)-1,3,4-oxadiazole (yield: 65%).[4]

Biological Significance of 1,3,4-Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole synthesized from this compound have been investigated for a variety of pharmacological activities, including:

-

Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[13][15]

-

Anti-inflammatory: Showing potential as anti-inflammatory agents.[13]

-

Anticancer: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.[13]

-

Anti-HIV: The 1,3,4-oxadiazole scaffold is present in some anti-HIV agents.[4]

The versatility of the hydrazide group allows for the introduction of diverse substituents onto the oxadiazole ring, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[16][17][18]

Conclusion

This compound is a fundamentally important building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide functional group make it an ideal starting material for the construction of more complex molecules, particularly the biologically relevant 1,3,4-oxadiazole heterocycles. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.

References

-

National Institute of Standards and Technology. (n.d.). 4-Bromobenzoic acid hydrazide. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved January 4, 2026, from [Link]

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 433-438.

- Sharma, P., & Kumar, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114.

-

National Institute of Standards and Technology. (n.d.). 4-Bromobenzoic acid hydrazide Mass Spectrum. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025). Biological activities of hydrazide derivatives in the new millennium. Retrieved January 4, 2026, from [Link]

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2012). Rasāyan Journal of Chemistry, 5(1), 84-89.

-

ResearchGate. (n.d.). 1H- and 13C-NMR Spectra of benzohydrazine derivatives. Retrieved January 4, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 4-bromobenzoate. Retrieved January 4, 2026, from [Link]

-

Cheméo. (n.d.). 4-Bromobenzoic acid hydrazide. Retrieved January 4, 2026, from [Link]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(10), 1435.

- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Journal of Molecular Structure, 1326, 139589.

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved January 4, 2026, from [Link]

- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2021). Journal of Pharmaceutical and Biomedical Analysis, 203, 114213.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2444.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

Sources

- 1. Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. guidechem.com [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-BROMOBENZHYDRAZIDE(5933-32-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Bromobenzoic acid hydrazide [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijper.org [ijper.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. researchgate.net [researchgate.net]

The Architectural Blueprint of a Bioactive Scaffold: An In-depth Technical Guide to the Crystal Structure of 4-Bromobenzohydrazide

This guide provides a comprehensive technical analysis of the crystal structure of 4-bromobenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the precise spatial arrangement of atoms within the crystal lattice, the intricate network of intermolecular forces that govern its stability, and the experimental methodology used to elucidate this structure. This document is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the solid-state properties of this important hydrazide derivative.

Introduction: The Significance of this compound in Medicinal Chemistry

Hydrazides are a class of organic compounds with a rich history in medicinal chemistry, exhibiting a wide spectrum of biological activities including tuberculostatic, antibacterial, antileishmanial, and antifungal properties.[1] The substitution of a bromine atom at the para-position of the benzohydrazide scaffold has been shown to enhance its antifungal and antileishmanial activity.[1] Understanding the three-dimensional structure of this compound is paramount, as the specific arrangement of atoms and functional groups in the solid state dictates its physical properties, such as solubility and dissolution rate, which are critical parameters in drug formulation and bioavailability. Furthermore, the detailed knowledge of its crystal structure provides a foundational basis for computational modeling and the rational design of novel therapeutic agents.

Molecular and Crystal Structure Analysis

The crystal structure of this compound (C7H7BrN2O) was determined by single-crystal X-ray diffraction.[1][2] This powerful analytical technique allows for the precise determination of atomic positions within a crystalline solid, providing a detailed picture of the molecular geometry and the packing of molecules in the crystal lattice.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below. These data provide the fundamental description of the crystal's unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value | Reference |

| Chemical Formula | C7H7BrN2O | [3][4] |

| Molecular Weight | 215.05 g/mol | [3][5][6] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P21/a | [1][2] |

| a | 12.287(2) Å | [1][2] |

| b | 3.8287(5) Å | [1][2] |

| c | 16.0936(19) Å | [1][2] |

| β | 97.409° | [1][2] |

| Volume | 750.77(19) ų | [1][2] |

| Z | 4 | [1][2] |

| R-factor | 0.0313 | [1][2] |

Molecular Geometry

The molecule consists of a brominated benzene ring attached to a hydrazide functional group (-CONHNH2). The benzene ring is essentially planar, as expected. The hydrazide moiety, however, is not entirely planar, with the terminal nitrogen atom showing some deviation from the plane of the amide group. This conformational flexibility is a key feature of hydrazides and can influence their biological activity.

Supramolecular Assembly and Intermolecular Interactions

The packing of this compound molecules in the crystal is primarily governed by a network of intermolecular hydrogen bonds. These non-covalent interactions are crucial for the stability of the crystal structure. Specifically, hydrogen bonds of the N–H···O and N–H···N types are observed.[1][2] These interactions link adjacent molecules, forming a robust three-dimensional network. The presence of the bromine atom also introduces the possibility of halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design.

Below is a diagram illustrating the key intermolecular interactions that stabilize the crystal lattice of this compound.

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Selection: A single crystal of suitable size and quality is selected under a microscope. [1]2. Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector. [1]3. Data Reduction: The raw diffraction data are processed to obtain a set of unique reflection intensities and their corresponding Miller indices (h,k,l). The unit cell parameters are also refined at this stage. [1]4. Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods. [1]5. Structure Refinement: The atomic positions and other parameters are refined using a full-matrix least-squares method to obtain the best fit between the observed and calculated diffraction data. [1]6. Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Applications in Drug Development

The detailed structural information of this compound is invaluable for several aspects of drug development:

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional arrangement of functional groups allows for a deeper understanding of how the molecule interacts with its biological target. This is fundamental for designing more potent and selective drug candidates.

-

Polymorph Screening: The ability of a compound to exist in different crystalline forms (polymorphism) can have a significant impact on its physicochemical properties. The crystal structure of one form provides a basis for searching for and characterizing other polymorphs.

-

Formulation Development: The solid-state properties of a drug, which are dictated by its crystal structure, are critical for developing stable and effective formulations.

-

Computational Modeling: The experimentally determined crystal structure serves as a crucial input for various computational chemistry techniques, such as molecular docking and molecular dynamics simulations, which can predict the binding affinity of the molecule to a target protein.

Conclusion

The crystal structure of this compound reveals a well-ordered three-dimensional network stabilized by a combination of strong hydrogen bonds. This detailed structural understanding provides a solid foundation for further research into the biological activities of this class of compounds and for the rational design of new therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the determination and analysis of the crystal structures of other small molecules of pharmaceutical interest.

References

-

Maqsood, Z. T., et al. Crystal Structure of this compound. Analytical Sciences: X-ray Structure Analysis Online, 24, x103-x104 (2008). [Link]

-

Crystal Structure of this compound - Semantic Scholar. [Link]

-

This compound | C7H7BrN2O | CID 22219 - PubChem. [Link]

-

Saeed, S., et al. Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17 (2017). [Link]

-

(PDF) Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. [Link]

-

X-ray crystal structure of phenylglycine hydrazide: Synthesis and spectroscopic studies of its transition metal complexes | Request PDF. [Link]

-

Chemical Properties of 4-Bromobenzoic acid hydrazide (CAS 5933-32-4) - Cheméo. [Link]

-

4-Bromobenzoic acid hydrazide - Cheméo. [Link]

-

4-Bromobenzoic acid hydrazide - NIST WebBook. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Crystal Structure of this compound | Semantic Scholar [semanticscholar.org]

- 3. This compound | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromobenzoic acid hydrazide [webbook.nist.gov]

- 5. 4-BROMOBENZHYDRAZIDE | 5933-32-4 [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

The Multifaceted Biological Activities of Benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Benzohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient therapeutic development. The benzohydrazide moiety (C₇H₈N₂O) represents one such exemplary scaffold.[1] Its synthetic tractability and versatile chemical nature, stemming from the reactive hydrazide group (-CONHNH₂), allow for the creation of extensive libraries of derivatives, particularly Schiff bases, through condensation reactions with various aldehydes and ketones.[2][3] This inherent modularity has enabled researchers to fine-tune the steric and electronic properties of these molecules, unlocking a remarkable breadth of biological activities. This guide provides an in-depth exploration of the significant therapeutic potentials of benzohydrazide derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, grounded in mechanistic insights and validated experimental protocols.

Anticancer Activity: Disrupting Malignant Proliferation

Benzohydrazide derivatives have emerged as a significant class of compounds in oncology research, demonstrating cytotoxicity against a wide array of cancer cell lines through diverse mechanisms of action.[1][4] Their therapeutic potential lies in their ability to selectively target pathways and proteins that are fundamental to cancer cell growth and survival.

Mechanism of Action: Key Oncogenic Targets

The anticancer efficacy of benzohydrazide derivatives is not monolithic; rather, these compounds engage with multiple critical nodes in cancer signaling pathways. Two of the most well-documented mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of microtubule dynamics via tubulin polymerization inhibition.

1.1.1 Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a transmembrane tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and differentiation.[5][6] In many solid tumors, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[7] Certain benzohydrazide derivatives have been specifically designed as potent EGFR kinase inhibitors.[7] They compete with ATP for binding to the catalytic domain of the kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream pro-survival signals.[6] This action effectively halts the oncogenic signaling at one of its primary sources.

Diagram 1: EGFR Inhibition Pathway

Caption: Benzohydrazide derivatives inhibit EGFR signaling by blocking ATP binding.

1.1.2 Disruption of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers, essential for forming the mitotic spindle during cell division.[7][8] Their constant polymerization and depolymerization are critical for proper chromosome segregation. Tubulin polymerization inhibitors, including certain benzohydrazide derivatives, act as microtubule-destabilizing agents.[8][9] They bind to tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[7][10] Because cancer cells are characterized by rapid division, they are particularly vulnerable to agents that interfere with mitosis.[7]

Diagram 2: Tubulin Polymerization Inhibition Workflow

Caption: Mechanism of mitotic arrest induced by tubulin polymerization inhibitors.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of benzohydrazide derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀), determined via cell viability assays such as the MTT assay. Lower IC₅₀ values indicate higher potency.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Dihydropyrazole-Benzohydrazide (H20) | A549 (Lung) | 0.46 | EGFR Inhibition | [7] |

| Dihydropyrazole-Benzohydrazide (H20) | MCF-7 (Breast) | 0.29 | EGFR Inhibition | [7] |

| Dihydropyrazole-Benzohydrazide (H20) | HeLa (Cervical) | 0.15 | EGFR Inhibition | [7] |

| Dihydropyrazole-Benzohydrazide (H20) | HepG2 (Liver) | 0.21 | EGFR Inhibition | [7] |

| Pyrrolyl Benzohydrazide (C8) | A549 (Lung) | <10 (approx.) | PLK1 Inhibition | [8] |

| 2/3-Bromo-N'-benzylidene-benzohydrazide (Cpd 4) | HCT 116 (Colon) | 1.88 | Not Specified | [4] |

| N'-(substituted)-4-(butan-2-lideneamino) benzohydrazide (Cpd 14) | Human Colorectal | 37.71 | Not Specified | [4] |

| Pyrazole Acetohydrazide (Cpd 32) | A2780 (Ovarian) | 8.63 (pIC₅₀) | Not Specified | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of a compound's IC₅₀ value against a cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzohydrazide test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the benzohydrazide test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control. Incubate for 24-72 hours.[12]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13][14]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][14]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[3] Benzohydrazide derivatives have demonstrated significant potential in this area, exhibiting a wide spectrum of activity against various pathogenic bacteria and fungi.[1][4][15]

Mechanism of Action: Diverse Modes of Inhibition

The antimicrobial action of benzohydrazide derivatives often involves the hydrazide-hydrazone moiety (-CONH-N=CH-), which is a key pharmacophore.[2] These compounds can interfere with essential microbial processes. For instance, in Mycobacterium tuberculosis, the target is often the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis and thus, cell wall formation.[16] Against other bacteria, mechanisms may include the inhibition of DNA gyrase, which is essential for DNA replication, or the disruption of cell wall synthesis by inhibiting enzymes like GlcN-6-P synthase.[2][17]

Diagram 3: General Antimicrobial Workflow

References

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nano-ntp.com [nano-ntp.com]

- 5. inotiv.com [inotiv.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes – Microbial Science Archives [microbial.sciencearchives.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 4-Bromobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. 4-Bromobenzohydrazide, a versatile intermediate in the synthesis of various biologically active molecules, is no exception. A comprehensive understanding of its solubility profile across a spectrum of solvents is not merely academic; it is a critical enabler for rational process design, from reaction engineering to purification and final product formulation. This guide, prepared with the Senior Application Scientist's perspective, moves beyond a simple recitation of data. It aims to provide a deep, mechanistic understanding of the physicochemical forces governing the dissolution of this compound, empowering the researcher to make informed decisions in the laboratory.

The Molecular Persona of this compound: A Structural Insight into its Solubility

To comprehend the solubility of this compound, we must first dissect its molecular architecture.

Chemical Structure:

Figure 1: Molecular Structure of this compound.

At its core, this compound (C₇H₇BrN₂O, Molar Mass: 215.05 g/mol ) is a molecule of contrasts.[1][2][3] It possesses a nonpolar, hydrophobic phenyl ring substituted with a bromine atom, which contributes to its lipophilicity. Conversely, the hydrazide functional group (-CONHNH₂) is polar and capable of acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen atoms). This duality is the key to understanding its solubility behavior.

Key Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 167-169 °C | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.28 | [3] |

| Calculated log₁₀(Water Solubility) | -2.98 (mol/L) | [1][5] |

The relatively high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding and π-π stacking of the aromatic rings. The positive logP value indicates a preference for a nonpolar environment over a polar one, yet its value is not exceedingly high, hinting at some degree of aqueous solubility.

The Fundamental Principles of Solubility: "Like Dissolves Like" in Action

The adage "like dissolves like" is the guiding principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process is an energetic trade-off: the energy required to break the solute-solute and solvent-solvent interactions must be compensated for by the energy released from the formation of new solute-solvent interactions.

For this compound, its solubility in a given solvent is determined by the interplay of:

-

Hydrogen Bonding: The hydrazide group can form strong hydrogen bonds with protic solvents (e.g., water, alcohols) and polar apathetic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the C-Br bond contribute to the molecule's overall dipole moment, allowing for favorable interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The phenyl ring and the bromine atom contribute to these weaker, non-specific interactions, which are the primary mode of interaction with nonpolar solvents (e.g., toluene, hexane).

Solubility Profile of this compound: A Solvent-by-Solvent Analysis

3.1. Polar Protic Solvents:

-

Water: this compound is described as "slightly soluble" in water.[4] The calculated log₁₀ of its molar water solubility is -2.98, which translates to a very low solubility.[1][5] This is a consequence of the molecule's significant nonpolar surface area (the bromophenyl group) which disrupts the strong hydrogen-bonding network of water. While the hydrazide group can hydrogen bond with water, the energetic cost of creating a cavity in the water for the nonpolar part of the molecule is high.

-

Methanol & Ethanol: It is reported to be "soluble in hot methanol".[4] For the structurally similar 4-chlorobenzohydrazide, good solubility is observed in both methanol and ethanol.[6] These short-chain alcohols are effective solvents because they are polar and can act as both hydrogen bond donors and acceptors, readily interacting with the hydrazide group. Furthermore, their alkyl chains can interact with the nonpolar phenyl ring via van der Waals forces. We can predict that the solubility of this compound in these solvents will be significantly higher than in water, especially upon heating.

3.2. Polar Aprotic Solvents:

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): 4-Chlorobenzohydrazide is known to dissolve well in DMSO.[6] These are highly polar aprotic solvents with a large dipole moment and are excellent hydrogen bond acceptors. They can effectively solvate the polar hydrazide group. Given their ability to dissolve a wide range of organic compounds, it is highly probable that this compound exhibits good solubility in both DMSO and DMF.

-

Acetone & Acetonitrile: These solvents are polar aprotic but are weaker hydrogen bond acceptors compared to DMSO and DMF. While some solubility is expected due to dipole-dipole interactions, it is likely to be less than in DMSO or DMF.

3.3. Nonpolar Solvents:

-

Toluene & Hexane: Due to the "like dissolves like" principle, the solubility of the polar this compound in these nonpolar solvents is expected to be very low. The energy gained from the weak van der Waals interactions between the bromophenyl ring and the solvent molecules would not be sufficient to overcome the strong intermolecular hydrogen bonds holding the this compound molecules together in the solid state.

Summary of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | Unfavorable disruption of water's hydrogen bonding by the nonpolar ring. |

| Methanol, Ethanol | Moderate to High (especially with heat) | Strong hydrogen bonding and dipole-dipole interactions with the hydrazide group. | |

| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting ability and high polarity. |

| Acetone, Acetonitrile | Low to Moderate | Weaker hydrogen bond accepting ability compared to DMSO/DMF. | |

| Nonpolar | Toluene, Hexane | Very Low | Insufficient solute-solvent interactions to overcome strong solute-solute forces. |

Experimental Determination of Solubility: A Practical Guide

To obtain precise quantitative solubility data, a well-designed experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

4.1. The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method ensures that the solvent is saturated with the solute and that a true equilibrium has been reached.

Figure 2: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Causality Behind Experimental Choices:

-

Using Excess Solute: This ensures that the solvent becomes saturated, which is the definition of solubility at a given temperature.

-

Extended Equilibration Time: This is crucial to ensure that the system has reached a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Constant Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Careful Phase Separation: It is imperative to completely remove any undissolved solid before quantification to avoid overestimation of the solubility. Centrifugation followed by careful withdrawal of the supernatant is a reliable method.

-

Validated Analytical Method: The use of a specific and validated analytical technique like HPLC-UV ensures accurate quantification of the dissolved solute, free from interference from impurities or degradation products.

4.2. High-Throughput Screening (HTS) for Solubility

In early-stage drug discovery, where compound availability is limited and speed is essential, HTS methods can be employed to rapidly assess the kinetic solubility of a large number of compounds. These methods, often employing miniaturized shake-flask techniques or nephelometry, provide a valuable initial assessment of a compound's solubility characteristics.

Conclusion: A Framework for Informed Decision-Making

The solubility of this compound is a multifaceted property governed by the delicate balance of its polar hydrazide functionality and its nonpolar bromophenyl ring. This guide has provided a comprehensive overview of the theoretical principles that dictate its solubility and a practical framework for its experimental determination. While precise quantitative data across a wide range of organic solvents remains an area for further investigation, the principles and inferred solubility profile presented herein offer a robust foundation for researchers. By understanding the "why" behind the solubility behavior of this compound, scientists and developers can more effectively design synthetic routes, optimize purification strategies, and formulate novel products, thereby accelerating the pace of scientific discovery and innovation.

References

-

ChemBK. 4-BROMO-BENZOIC ACID HYDRAZIDE. [Link]

-

Solubility of Things. 4-Chlorobenzohydrazide. [Link]

-

Cheméo. 4-Bromobenzoic acid hydrazide. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Cheméo. Chemical Properties of 4-Bromobenzoic acid hydrazide (CAS 5933-32-4). [Link]

-

Stenutz. 4-bromobenzhydrazide. [Link]

-

PubChem. This compound. [Link]

Sources

Thermal stability and decomposition of 4-Bromobenzohydrazide

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₇BrN₂O) is a key intermediate in the synthesis of various heterocyclic compounds with significant pharmacological potential. Its utility in drug development and materials science necessitates a thorough understanding of its thermal stability and decomposition profile. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal properties of this compound, focusing on the principles and practical application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We delve into the causality behind experimental design, present detailed protocols, and propose a theoretical decomposition pathway based on the compound's molecular structure. This document serves as a foundational resource for ensuring the safe handling, storage, and processing of this important chemical entity.

Introduction: The Imperative of Thermal Characterization

Benzohydrazide derivatives are versatile building blocks in medicinal chemistry. The incorporation of a bromine atom at the para-position of the benzene ring in this compound significantly influences its chemical reactivity and physical properties. In drug development, thermal stability is not an academic curiosity; it is a critical parameter that impacts shelf-life, formulation strategies, and process safety. Uncontrolled thermal decomposition can lead to loss of product efficacy, generation of toxic byproducts, and potentially hazardous exothermic events. Therefore, characterizing the thermal behavior of this compound is a foundational step in its application. This guide explains the "why" and "how" of this characterization, moving beyond simple data presentation to provide actionable, field-proven insights.

Molecular Structure and Physicochemical Properties

A compound's thermal stability is intrinsically linked to its molecular and crystal structure. This compound is a crystalline solid whose stability is governed by the strength of its covalent bonds and the nature of its intermolecular interactions.

Key Properties:

-

Appearance: White to off-white crystalline powder

The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds of the N-H···O and N-H···N types.[3] These bonds create a stable, three-dimensional lattice that requires significant thermal energy to disrupt, contributing to its solid-state stability and influencing its melting point.

Core Analytical Techniques: TGA and DSC

To fully profile the thermal behavior of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information about mass changes and energy transitions as a function of temperature.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] It is the primary tool for determining decomposition temperatures, quantifying mass loss associated with the release of volatile fragments, and assessing overall thermal stability.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] It identifies endothermic events (like melting or solid-state phase transitions) and exothermic events (like decomposition or crystallization).[7] By quantifying the enthalpy (ΔH) of these transitions, DSC provides critical thermodynamic data.

The causal logic for using both is clear: TGA tells us when and how much mass is lost, while DSC tells us the energetic nature of the events occurring at those temperatures. An endothermic peak in DSC coinciding with a mass loss in TGA typically signifies sublimation or a decomposition process that requires energy input. Conversely, a sharp exothermic peak indicates a decomposition that releases significant energy and may pose a safety risk.

Experimental Workflow and Protocols

The following protocols are designed as self-validating systems, incorporating standard methodologies for the analysis of organic compounds to ensure reliable and reproducible results.[8]

Overall Experimental Workflow

The logical flow of analysis ensures that comprehensive data is collected efficiently.

Caption: Overall workflow for thermal analysis of this compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass change versus temperature.[8]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Causality: Ensures accuracy of the measured data.

-

Sample Preparation: Accurately weigh 3-7 mg of this compound into a clean, tared alumina or platinum TGA pan. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating.

-

Atmosphere Control: Place the sample in the TGA furnace and purge with high-purity nitrogen gas at a flow rate of 40-60 mL/min for at least 15 minutes before starting the run. Causality: An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal decomposition pathway.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A controlled, linear heating rate is crucial for kinetic analysis and ensures comparability between experiments.

-

-

Data Collection: Continuously record sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature to generate the TGA thermogram. Calculate the first derivative of the mass loss curve (DTG curve) to precisely identify the temperatures of maximum decomposition rates.[4]

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify their associated enthalpies.[6]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. Causality: Ensures accurate measurement of transition temperatures and energy changes.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference. Causality: Hermetic sealing contains any evolved gases during initial decomposition, ensuring accurate enthalpy measurements.

-

Atmosphere Control: Place the sample and reference pans in the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20-30 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min. Causality: The final temperature is chosen to be high enough to capture the melting and initial decomposition events observed in the TGA scan.

-

-

Data Collection: Continuously record the differential heat flow between the sample and reference as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. Integrate the area under the peaks to determine the enthalpy of transitions (ΔH) in J/g. Identify the onset and peak temperatures for all endothermic and exothermic events.

Anticipated Thermal Behavior and Decomposition Pathway

While specific experimental data is required for confirmation, a theoretical decomposition pathway for this compound can be proposed based on the known chemistry of hydrazides and brominated aromatic compounds.

The decomposition is anticipated to occur in multiple stages:

-

Initial Stage (Lower Temperature): The hydrazide moiety (-CONHNH₂) is the most likely point of initial fragmentation due to the relative weakness of the N-N and C-N bonds compared to the aromatic ring. The initial decomposition of hydrazine-containing compounds often proceeds via the elimination of ammonia (NH₃) or the formation of nitrogen gas (N₂).

-

Second Stage (Higher Temperature): Following the fragmentation of the hydrazide group, the remaining bromobenzoyl fragment will decompose at a significantly higher temperature. The C-Br bond and the aromatic ring itself will break down, potentially releasing species like HBr, CO, and various brominated organic fragments.[9]

Caption: Proposed multi-stage thermal decomposition pathway.

Hypothetical Data Summary

The following table summarizes the anticipated results from a combined TGA/DSC analysis based on the proposed pathway.

| Temperature Range (°C) | Mass Loss (TGA) | Thermal Event (DSC) | Proposed Fragment Loss/Transition |

| ~165 - 175 | 0% | Sharp Endotherm | Melting of this compound |

| ~200 - 280 | ~30 - 35% | Broad Exotherm | Initial decomposition of hydrazide moiety (Loss of N₂, NH₃, H₂O) |

| >350 | ~60 - 65% | Complex Exotherms | Decomposition of the brominated aromatic ring (Loss of HBr, CO, etc.) |

| >550 | Final Mass | - | Incombustible char residue |

Advanced Analysis: Decomposition Kinetics

To move beyond qualitative description to a quantitative prediction of stability, the kinetics of the decomposition process must be analyzed. TGA data collected at multiple heating rates (e.g., 5, 10, and 20 °C/min) allows for the calculation of the activation energy (Ea), a key parameter representing the energy barrier to decomposition.

Isoconversional (model-free) methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) models, are powerful tools for this analysis.[10] They allow for the determination of activation energy as a function of the extent of conversion without assuming a specific reaction model, which is ideal for complex, multi-step decompositions.[10] The data from these models can be used to predict the lifetime of the material at various storage or processing temperatures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The thermal analysis of this compound is a critical component of its characterization for research and development. A systematic approach using TGA and DSC provides essential data on its stability, melting behavior, and decomposition profile. By understanding the causality behind the experimental protocols and applying advanced kinetic analysis, researchers can ensure the safe and effective use of this valuable compound in the synthesis of next-generation pharmaceuticals and advanced materials. The protocols and theoretical framework presented in this guide provide a robust foundation for these investigations.

References

-

Crystal Structure of this compound. Semantic Scholar. Available at: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Differential scanning calorimetry (DSC) for 4 in the heating and cooling modes. ResearchGate. Available at: [Link]

-

4-Bromobenzoic acid hydrazide. NIST WebBook. Available at: [Link]

-

Chemical Properties of 4-Bromobenzoic acid hydrazide (CAS 5933-32-4). Cheméo. Available at: [Link]

-

Thermogravimetric analysis. Wikipedia. Available at: [Link]

-

Thermogravimetric analysis (TGA). Chemistry LibreTexts. Available at: [Link]

-

Differential Scanning Calorimetry and its Applications. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

-

Differential scanning calorimetry. PubMed. Available at: [Link]

-

This compound, min 97%, 100 grams. CP Lab Safety. Available at: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]

-

m-Bromobenzohydrazide. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central, National Institutes of Health. Available at: [Link]

-

kinetic analysis of the catalytic decomposition of hydrazine. SciELO. Available at: [Link]

-

Kinetic modeling of the decomposition and flames of hydrazine. ResearchGate. Available at: [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

-

Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. PubMed Central, National Institutes of Health. Available at: [Link]

-

Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed, National Institutes of Health. Available at: [Link]

-

Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. International Journal of Current Research and Review. Available at: [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health. Available at: [Link]

-

Conversion degree versus temperature of thermal decomposition of hydrazine in nitrogen (a) and oxygen (b) atmospheres at heating rates of 5, 10 and 20 °C min. ResearchGate. Available at: [Link]

-

Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. PubMed Central, National Institutes of Health. Available at: [Link]

-

KINETIC ANALYSIS OF THE CATALYTIC DECOMPOSITION OF HYDRAZINE. ScienceOpen. Available at: [Link]

Sources

- 1. This compound | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobenzoic acid hydrazide [webbook.nist.gov]

- 3. Crystal Structure of this compound | Semantic Scholar [semanticscholar.org]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rroij.com [rroij.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 10. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-BROMOBENZHYDRAZIDE - Safety Data Sheet [chemicalbook.com]

Quantum Chemical Studies on 4-Bromobenzohydrazide: An In-depth Technical Guide